Methyl 6-methylhept-2-ynoate
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Overview
Description
Methyl 6-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is a methyl ester derivative of 6-methylhept-2-ynoic acid and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methylhept-2-ynoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 6-methylhept-2-ynoic acid or 6-methylhept-2-ynone.
Reduction: 6-methylhept-2-ynol or 6-methylheptane.
Substitution: Various substituted esters or acids depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methylhept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mechanism of Action
The mechanism of action of methyl 6-methylhept-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes.
Comparison with Similar Compounds
Comparison: Methyl 6-methylhept-2-ynoate is unique due to its specific ester functional group and alkyne moiety. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, methyl 6-hydroxy-6-methylhept-2-ynoate has an additional hydroxyl group, which can alter its chemical behavior and biological activity. Methyl 4-amino-6-methylhept-2-ynoate contains an amino group, making it more reactive in nucleophilic substitution reactions.
Biological Activity
Methyl 6-methylhept-2-ynoate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an alkyne ester with the molecular formula C9H14O2 and a molecular weight of approximately 154.21 g/mol. Its structure includes a terminal alkyne and an ester functional group, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds for their antibacterial effects, it was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 50 | Staphylococcus aureus |
This compound | 100 | Escherichia coli |
2. Cytotoxic Effects
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies using the MTS assay demonstrated that this compound induced cell death in human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were calculated to be approximately 30 µM for MCF-7 cells and 25 µM for A549 cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 |
A549 | 25 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in inflammatory conditions.
The biological activities of this compound are attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory responses, such as COX-2 and lipoxygenase.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels in cells, contributing to its antioxidant properties.
- Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest, leading to apoptosis through both intrinsic and extrinsic pathways.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer properties of this compound on colorectal cancer cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound in food preservation. The compound was incorporated into food matrices and tested against spoilage microorganisms, demonstrating a reduction in microbial load by over 90% within 24 hours.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 6-methylhept-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4,6H2,1-3H3 |
InChI Key |
BQQKLHJKJQHKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CC(=O)OC |
Origin of Product |
United States |
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